molecular formula C9H9F3N2O B2670129 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-ol CAS No. 318258-14-9

4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-ol

Cat. No.: B2670129
CAS No.: 318258-14-9
M. Wt: 218.179
InChI Key: KAWUGKMBYWDAGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-ol is an organic compound that belongs to the class of quinazolines

Scientific Research Applications

4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of trifluoromethyl-containing compounds can vary widely depending on the specific compound and its biological target. For example, Triflusal, a trifluoromethyl-containing drug, irreversibly inhibits the production of thromboxane-B2 in platelets by acetylating cycloxygenase-1 .

Safety and Hazards

The safety and hazards of trifluoromethyl-containing compounds can vary. Some compounds may be toxic if swallowed or inhaled, cause skin or eye irritation, and be harmful to aquatic life .

Future Directions

The use of trifluoromethyl groups in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, is a growing field of research. It is expected that many novel applications of trifluoromethyl groups will be discovered in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-ol typically involves the introduction of the trifluoromethyl group into the quinazoline framework. One common method is the radical trifluoromethylation of quinazoline derivatives. This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a photocatalyst like Ir(dF(CF3)ppy)2(dtbbpy) under visible light .

Industrial Production Methods

Industrial production of this compound may involve continuous flow strategies to ensure efficient and scalable synthesis. Utilizing cesium fluoride as the primary fluorine source, combined with organic precursors, can facilitate the rapid generation of trifluoromethylated intermediates .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the positions adjacent to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce tetrahydroquinazoline derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-ol is unique due to its specific quinazoline framework combined with the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-(trifluoromethyl)-5,6,7,8-tetrahydro-1H-quinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O/c10-9(11,12)7-5-3-1-2-4-6(5)13-8(15)14-7/h1-4H2,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWUGKMBYWDAGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.